molecular formula C8H6ClFO B2604567 5-Chloro-2-fluoro-4-methylbenzaldehyde CAS No. 1785064-60-9

5-Chloro-2-fluoro-4-methylbenzaldehyde

Cat. No.: B2604567
CAS No.: 1785064-60-9
M. Wt: 172.58
InChI Key: VEJWUQDEWJIGMD-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6ClFO. It is a derivative of benzaldehyde, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-methylbenzaldehyde typically involves the halogenation of 4-methylbenzaldehyde. The process includes the introduction of chlorine and fluorine atoms to the benzene ring under controlled conditions. Common reagents used in this synthesis include chlorine gas and fluorinating agents such as hydrogen fluoride or fluorine gas. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar halogenation techniques. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms.

Major Products Formed:

    Oxidation: 5-Chloro-2-fluoro-4-methylbenzoic acid.

    Reduction: 5-Chloro-2-fluoro-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-fluoro-4-methylbenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    5-Chloro-2-fluoro-4-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-Chloro-2-fluoro-4-methylbenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    5-Chloro-2-fluoro-4-methylbenzene: Similar structure but without the aldehyde group.

Uniqueness: 5-Chloro-2-fluoro-4-methylbenzaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of both chlorine and fluorine atoms, along with the aldehyde group, makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

5-chloro-2-fluoro-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJWUQDEWJIGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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